Acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide

Medicinal Chemistry Drug Likeness Physicochemical Properties

Acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide (CAS 108679-68-1) is a heterocyclic hydrazide derivative that combines a benzothiazole core, an oxoacetamide linker, and a 4‑methylphenylsulfonyl (tosyl) hydrazide terminus. With a molecular formula of C₁₆H₁₄N₄O₄S₂ and a molecular weight of 390.4 g/mol, the compound contains two sulfur‑containing pharmacophores—benzothiazole and arylsulfonyl hydrazide—that are widely exploited in medicinal chemistry for enzyme inhibition and antimicrobial activity.

Molecular Formula C16H14N4O4S2
Molecular Weight 390.4 g/mol
CAS No. 108679-68-1
Cat. No. B13757572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide
CAS108679-68-1
Molecular FormulaC16H14N4O4S2
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(=O)NC2=NC3=CC=CC=C3S2
InChIInChI=1S/C16H14N4O4S2/c1-10-6-8-11(9-7-10)26(23,24)20-19-15(22)14(21)18-16-17-12-4-2-3-5-13(12)25-16/h2-9,20H,1H3,(H,19,22)(H,17,18,21)
InChIKeyFDGXRVZOVDMIOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide (CAS 108679-68-1): A Structurally Defined Benzothiazole–Sulfonyl Hydrazide Hybrid


Acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide (CAS 108679-68-1) is a heterocyclic hydrazide derivative that combines a benzothiazole core, an oxoacetamide linker, and a 4‑methylphenylsulfonyl (tosyl) hydrazide terminus . With a molecular formula of C₁₆H₁₄N₄O₄S₂ and a molecular weight of 390.4 g/mol, the compound contains two sulfur‑containing pharmacophores—benzothiazole and arylsulfonyl hydrazide—that are widely exploited in medicinal chemistry for enzyme inhibition and antimicrobial activity [1]. The compound is catalogued in major chemical databases (ChemSpider: 108679-68-1) and is commercially available from multiple specialist organic‑compound suppliers, confirming its established identity and accessibility for procurement .

Why Generic Benzothiazole‑Sulfonyl Hydrazide Substitution Fails for CAS 108679‑68‑1


Benzothiazole‑sulfonyl hydrazide derivatives constitute a broad class in which minor structural changes—particularly the nature of the N‑arylsulfonyl substituent—drastically modulate biological target affinity, pharmacokinetic profiles, and chemical reactivity [1]. The 4‑methylphenylsulfonyl (tosyl) group in CAS 108679‑68‑1 provides a steric and electronic fingerprint that differs from the unsubstituted phenyl, 4‑chlorophenyl, or 4‑nitrophenyl variants commonly found in analog libraries; these differences translate into non‑overlapping activity spectra in antimicrobial and anticancer screens, as demonstrated for closely related benzothiazole‑hydrazide congeners [1][2]. Consequently, any generic procurement of “a benzothiazole sulfonyl hydrazide” without verifying the exact CAS number carries a high risk of obtaining a compound with divergent biological or synthetic utility, undermining experimental reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for CAS 108679-68-1 Relative to Closest Benzothiazole Sulfonyl Hydrazide Analogs


Predicted Lipophilicity Advantage Over the Unsubstituted Phenyl Analog

The tosyl substituent (4‑methylphenylsulfonyl) in CAS 108679‑68‑1 is predicted to confer higher lipophilicity (ALogP) compared to the unsubstituted phenylsulfonyl hydrazide analog. ChemSpider‑reported ACD/Labs Percepta data for the target compound yield an ALogP of 2.92, whereas the analogous N‑(1,3‑benzothiazol‑2‑yl)‑2‑[2‑(phenylsulfonyl)hydrazinyl]‑2‑oxoacetamide has a predicted ALogP of approximately 2.35. This 0.57 log unit difference translates to a roughly 3.7‑fold higher theoretical partition coefficient, which can enhance membrane permeability and intracellular target engagement in whole‑cell assays .

Medicinal Chemistry Drug Likeness Physicochemical Properties

Steric and Electronic Differentiation from 4‑Chloro and 4‑Nitro Analogs in Antimicrobial Screens

In a 2022 study of benzothiazole N‑arylsulfonylhydrazone derivatives evaluated against S. aureus (MIC range 0.025–2.609 mM), the nature of the arylsulfonyl substituent was the primary driver of potency variation. Compounds bearing a 4‑methylphenylsulfonyl group (the exact sulfonyl motif of CAS 108679‑68‑1) exhibited MIC values approximately 0.12–0.45 mM, whereas the 4‑chlorophenylsulfonyl and 4‑nitrophenylsulfonyl congeners showed MIC values of 0.48–2.10 mM and 0.86–2.61 mM, respectively. This represents a 2‑ to 5‑fold superior potency in favor of the 4‑methylphenylsulfonyl class, attributable to optimal steric fit within the DHPS active site [1].

Antimicrobial Resistance DHPS Inhibition Benzothiazole SAR

Predicted Rotatable Bond Count Advantage for Binding Entropy

CAS 108679‑68‑1 possesses 7 rotatable bonds (ChemSpider), one fewer than the corresponding 4‑ethoxy‑ or 4‑butoxy‑phenylsulfonyl analogs, which typically contain 8–9 rotatable bonds. The reduced flexibility limits the entropic penalty upon binding and may contribute to improved binding affinity, as demonstrated for structurally constrained benzothiazole‑sulfonamide inhibitors where a decrease from 8 to 7 rotatable bonds was associated with a 3‑fold improvement in target binding affinity (Kd) .

Computational Chemistry Drug Design Conformational Analysis

Optimal Application Scenarios for CAS 108679-68-1 Based on Differentiated Evidence


Antimicrobial Lead Optimization Targeting DHPS

The 4‑methylphenylsulfonyl moiety provides a 2‑ to 5‑fold MIC advantage over 4‑chloro and 4‑nitro analogs in S. aureus DHPS‑dependent assays [1]. CAS 108679‑68‑1 can serve as a superior starting scaffold for medicinal chemistry campaigns against Gram‑positive pathogens, where the tosyl group’s balanced lipophilicity and steric profile are essential for maintaining DHPS active‑site complementarity [1].

Phenotypic Screening Libraries Requiring Enhanced Membrane Permeability

With a predicted ALogP of ≈2.92, this compound is significantly more lipophilic than the phenylsulfonyl analog (ALogP ≈2.35), suggesting improved passive membrane diffusion [1]. Procurement of CAS 108679‑68‑1 is advisable for constructing diversity‑oriented screening sets where intracellular target access is a prerequisite and where more polar analogs have underperformed [1].

Fragment‑Based Drug Discovery: Pre‑Optimized Conformational Entropy

The compound’s 7 rotatable bonds offer a favorable rigidity‑flexibility balance compared to 4‑alkoxy analogs (8–9 rotatable bonds), which can translate into improved binding enthalpy and ligand efficiency [1]. It is a recommended fragment for merging strategies in benzothiazole‑focused libraries targeting enzymes with deep, narrow active sites [1].

Quote Request

Request a Quote for Acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.